molecular formula C19H16O4 B609030 COUMARIN, 4-HYDROXY-3-(alpha-(2-HYDROXYALLYL)BENZYL)- CAS No. 101468-14-8

COUMARIN, 4-HYDROXY-3-(alpha-(2-HYDROXYALLYL)BENZYL)-

Cat. No. B609030
CAS RN: 101468-14-8
M. Wt: 308.33
InChI Key: BBOSKMPTDUUMKL-UHFFFAOYSA-N
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Description

Microfarin is a biochemical.

Scientific Research Applications

Bioactive Properties and Applications

  • Antimicrobial and Antiprotozoal Activities: Compounds related to coumarin have shown significant antimalarial, antiprotozoal, antifungal, and antibacterial activities (Bravo et al., 1999).
  • Antibacterial and Cytotoxic Properties: Certain coumarin derivatives have demonstrated notable antibacterial activity and cytotoxicity to cancer cell lines (Quadri-Spinelli et al., 2000).
  • Chemoselectivity in Synthesis: 4-Hydroxy coumarin and its benzo-analogues are used in microwave-accelerated intramolecular reactions, showcasing efficient chemoselectivity (Shanmugasundaram et al., 2002).
  • Versatility in Organic Chemistry: The hydroxycoumarins, including 4-hydroxycoumarin, play a significant role in pharmaceutical, perfumery, and agrochemical industries (Yoda, 2020).
  • Anti-Proliferative Effects: Synthesized 4-oxycoumarin derivatives have shown anti-proliferative effects on various cancer cell lines (Serra et al., 2012).
  • Synthesis Catalyst: Nano magnetic solid acid catalysts are used for the synthesis of benzylamino coumarin derivatives, showing wide biological activities including anticancer and antibacterial properties (Ghafuri et al., 2014).
  • Antioxidant Activity: Imino and amino derivatives of 4-hydroxy coumarins have demonstrated good antioxidant activity (Vukovic et al., 2010).

Pharmacological and Nutritional Effects

  • Wide Spectrum of Bioactivities: Coumarins, including 4-hydroxycoumarin, exhibit antitumor, anti-inflammation, antiviral, and antibacterial effects. They are used in the development of coumarin-based drugs with specific targeting to minimize systemic side effects (Zhu & Jiang, 2018).

Other Research Applications

  • Role in Heterocyclic Chemistry: Coumarins and their derivatives, like 4-hydroxycoumarins, play an essential role in the synthesis of various biologically active compounds (Kulkarni et al., 2006).

properties

CAS RN

101468-14-8

Molecular Formula

C19H16O4

Molecular Weight

308.33

IUPAC Name

4-hydroxy-3-(3-hydroxy-1-phenylbut-3-enyl)chromen-2-one

InChI

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,20-21H,1,11H2

InChI Key

BBOSKMPTDUUMKL-UHFFFAOYSA-N

SMILES

C=C(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acid (enol) warfarin;  Microcrystalline warfarin;  Microfarin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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COUMARIN, 4-HYDROXY-3-(alpha-(2-HYDROXYALLYL)BENZYL)-
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COUMARIN, 4-HYDROXY-3-(alpha-(2-HYDROXYALLYL)BENZYL)-

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